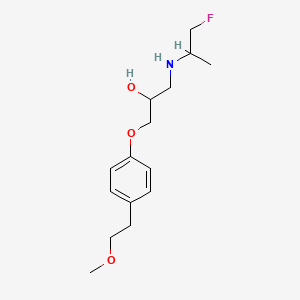

1'-Fluorometoprolol

Description

Structure

3D Structure

Properties

CAS No. |

151560-54-2 |

|---|---|

Molecular Formula |

C15H24FNO3 |

Molecular Weight |

285.359 |

IUPAC Name |

1-(1-fluoropropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C15H24FNO3/c1-12(9-16)17-10-14(18)11-20-15-5-3-13(4-6-15)7-8-19-2/h3-6,12,14,17-18H,7-11H2,1-2H3 |

InChI Key |

YKJBAFMKVHLFDL-UHFFFAOYSA-N |

SMILES |

CC(CF)NCC(COC1=CC=C(C=C1)CCOC)O |

Synonyms |

1/'-fluorometoprolol |

Origin of Product |

United States |

Synthetic Strategies for 1 Fluorometoprolol and Its Derivatives

Chemical Precursor Synthesis Methodologies

The synthesis of 1'-fluorometoprolol necessitates the careful preparation of key precursors. These include fluorine-bearing synthons and optically active analogs of the metoprolol (B1676517) core.

Preparation of Fluorine-Bearing Synthons for this compound

A crucial component in the synthesis of this compound is the introduction of a fluorine atom, or more specifically for PET imaging, the fluorine-18 (B77423) ([18F]) isotope. This is often achieved through the use of a fluorinated synthon, a small molecule that already contains the fluorine atom and can be readily attached to the metoprolol core.

One common approach involves the preparation of [18F]fluoroisopropyl tosylate. This synthon can be synthesized from precursors like (S)-1,2-propanediol di(p-toluenesulfonate). nih.gov The synthesis involves a nucleophilic substitution reaction where the tosylate group is displaced by the [18F]fluoride ion. Another versatile precursor is 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, which can be conjugated to a phenoxy core and subsequently used for [18F]-fluorination. acs.org

The synthesis of the non-radioactive "cold" standard, this compound, often utilizes fluoroacetone (B1215716) as a starting material. acs.org Reductive amination of fluoroacetone with benzylamine (B48309) can produce N-benzyl-1-fluoropropan-2-amine, a key intermediate. acs.org

Synthesis of Optically Active Metoprolol Core Analogs

Metoprolol possesses a chiral center, and its biological activity resides primarily in the (S)-enantiomer. Therefore, the synthesis of optically active metoprolol core analogs is essential for producing enantiomerically pure this compound.

One method to obtain optically active metoprolol involves the use of chiral resolving agents. For instance, racemic metoprolol can be resolved using optically active tartaric acid derivatives, such as (+)-(2S, 3S)-O,O-di-p-toluoyl tartaric acid or (-)-(2R, 3R)-O,O-di-p-toluoyl tartaric acid, to yield the corresponding optically active metoprolol tartrate salts with high enantiomeric purity. google.com

Another strategy involves starting with a chiral precursor. For example, the synthesis of metoprolol analogs can be achieved by reacting racemic 2-[4-(2'-methoxyethyl)-phenoxymethyl]-oxirane with optically active amino alcohols like (R)- or (S)-2-amino-1-butanol. nih.gov A convergent approach has also been developed that links a versatile intermediate to a β-blocker core, allowing for the stereoselective synthesis of numerous β-amino alcohols. acs.org

Advanced Fluorination Techniques for this compound

The introduction of the fluorine-18 atom is a critical step in the synthesis of the PET tracer. Various advanced fluorination techniques have been developed to achieve this with high efficiency and purity.

Nucleophilic Fluorination Approaches for [18F]-Labeling

Nucleophilic substitution is the most common method for introducing [18F]fluoride into organic molecules. mdpi.com This involves reacting a precursor containing a good leaving group (such as a tosylate, mesylate, or triflate) with [18F]fluoride ions. nih.gov The reaction is typically carried out in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to enhance the nucleophilicity of the fluoride (B91410) ion. nih.govthalesnano.com

For the synthesis of (+/-)-1'-[18F]fluorometoprolol, desisopropylmetoprolol has been reacted with [18F]fluoroisopropyl tosylate. nih.gov The [18F]fluoride is typically produced as an aqueous solution from a cyclotron and needs to be dried, often azeotropically, before the reaction. mdpi.com To improve the reactivity of the fluoride ion, a phase-transfer catalyst such as Kryptofix 2.2.2 is often used in conjunction with a base like potassium carbonate. nih.gov

Recent advancements in fluorination chemistry include the use of ionic liquids as the reaction medium, which can sometimes tolerate small amounts of water, and the development of new fluorinating agents. nih.gov Microfluidic reactors are also being explored to improve reaction efficiency, reduce precursor consumption, and shorten synthesis times. escholarship.org

Stereoselective Radiosynthesis of Enantiomeric 1'-[18F]Fluorometoprolol

To produce enantiomerically pure 1'-[18F]fluorometoprolol, stereoselective synthesis methods are employed. A stereoselective reaction is one that favors the formation of a particular stereoisomer. iupac.org

One approach involves the use of a chiral precursor that already has the desired stereochemistry at the metoprolol core. For example, starting with an enantiomerically pure metoprolol analog ensures that the final product will also be enantiomerically pure. acs.org The stereoselective synthesis of the fluorinated side chain can also be controlled.

An efficient method for the stereoselective synthesis of [18F]-labeled β-blockers involves a versatile intermediate that can be conjugated to the phenoxy core, allowing for the preparation of both (2S) and (2R) enantiomers of the fluorinated product. acs.org The enantiomeric purity of the final product is then confirmed using chiral high-performance liquid chromatography (HPLC). acs.org

Radiochemical Yield Optimization and Purity Assessment in Tracer Synthesis

The successful application of 1'-[18F]fluorometoprolol as a PET tracer depends on achieving a high radiochemical yield and ensuring the purity of the final product.

The radiochemical yield (RCY) is the percentage of the initial radioactivity that is incorporated into the desired product. Several factors can be optimized to maximize the RCY, including the amount of precursor, the reaction temperature, the reaction time, and the choice of solvent and catalyst. nih.govmdpi.com For instance, in the synthesis of a fluorinated toliprolol (B1683198) derivative, radiochemical yields of 20-24% were achieved in under an hour. acs.org In another study, the synthesis of (+/-)-1'-[18F]fluorometoprolol resulted in a 2% radiochemical yield after a 90-minute synthesis time. nih.gov The use of microfluidic reactors has shown promise in improving RCY. escholarship.org

The purity of the radiotracer is critical. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. This is typically assessed using techniques like radio-HPLC and radio-thin-layer chromatography (radio-TLC). mdpi.com For example, the radiochemical purity of [18F]-labeled β-blockers has been reported to be greater than 96%. acs.org Enantiomeric purity, which is the excess of one enantiomer over the other, is also crucial and is determined by chiral HPLC. Enantiomeric purities of over 99% have been achieved for [18F]-fluorinated toliprolol derivatives. acs.org

Table of Research Findings on this compound Synthesis

| Parameter | (+/-)-1'-[18F]Fluorometoprolol | (2S and 2R)-[18F]-Fluorinated Toliprolol Derivatives |

|---|---|---|

| Starting Precursors | Desisopropylmetoprolol, [18F]fluoroisopropyl tosylate | 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, Phenoxy core |

| Radiochemical Yield (uncorrected) | 2% nih.gov | 20-24% acs.org |

| Synthesis Time | 90 min nih.gov | <1 h acs.org |

| Radiochemical Purity | Not explicitly stated | >96% acs.org |

| Enantiomeric Purity | Not applicable (racemic) | >99% acs.org |

Preclinical Pharmacological Characterization of 1 Fluorometoprolol in Vitro

Quantitative Receptor Binding Affinity Studies

Quantitative receptor binding studies are fundamental to characterizing a new ligand. These assays measure the affinity of a compound for a specific receptor, providing a quantitative measure of how strongly the ligand binds. For 1'-fluorometoprolol, these studies have focused on its interaction with the primary targets of beta-blockers: the β1- and β2-adrenoceptors.

The therapeutic efficacy and side-effect profile of a beta-blocker are largely determined by its relative affinity for β1- and β2-adrenoceptor subtypes. β1-adrenoceptors are predominantly located in cardiac tissue, while β2-receptors are abundant in the smooth muscle of the airways and blood vessels.

In vitro assays demonstrate that this compound, similar to its parent compound metoprolol (B1676517), possesses a notable affinity for beta-adrenoceptors, with a reported affinity of approximately 0.3 µM. nih.gov Crucially, profiling against the two major subtypes reveals that this compound is a β1-selective antagonist. It displays a β1/β2-adrenoceptor selectivity ratio of 48.6, indicating a nearly 50-fold higher affinity for the β1 subtype compared to the β2 subtype. nih.gov

Table 1: Beta-Adrenoceptor Subtype Selectivity

| Compound | β1/β2 Selectivity Ratio |

|---|---|

| This compound | 48.6 |

| Metoprolol | 30.7 |

Data sourced from de Groot et al., 1993. nih.gov

Radioligand displacement assays are a standard method to determine the binding affinity of an unlabeled compound by measuring its ability to compete off a radiolabeled ligand of known affinity. The fluorinated analog of this compound has been successfully radiolabeled with fluorine-18 (B77423) to create (+/-)-1'-[18F]fluorometoprolol. nih.gov This radiotracer was developed with the goal of visualizing beta-adrenoceptors using Positron Emission Tomography (PET).

In vitro binding assays were conducted as part of the evaluation of this radiolabeled compound. nih.gov These experiments are essential to confirm that the radiolabeled version retains the binding characteristics of the parent molecule and can effectively bind to the target receptors.

This enhanced selectivity is a desirable characteristic, potentially offering a more targeted cardiac effect with a reduced risk of side effects associated with β2-receptor blockade, such as bronchoconstriction.

Table 2: Comparative Binding Affinity and Selectivity of Various Beta-Blockers

| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity Ratio |

|---|---|---|---|

| This compound | Data not specified | Data not specified | 48.6 nih.gov |

| Metoprolol | ~18.6 (pKi 7.73) nih.gov | ~525 (pKi 6.28) nih.gov | ~30.7 nih.govnih.gov |

| Atenolol | Data not specified | Data not specified | Lower than bisoprolol (B1195378) nih.gov |

| Bisoprolol | Data not specified | Data not specified | ~19 nih.gov |

| Propranolol (B1214883) | Data not specified | Data not specified | No significant selectivity nih.gov |

Note: Specific Ki values for this compound were not available in the reviewed literature. Metoprolol Ki values are calculated from pKi values for the active S-enantiomer. nih.gov Selectivity ratios are taken from cited sources. nih.govnih.gov

Intrinsic Activity Assessment in Cellular Systems

Beyond binding to the receptor, it is critical to determine what happens after binding occurs. A compound's intrinsic activity describes its ability to activate the receptor and trigger a cellular response. Ligands are classified as agonists if they activate receptors, antagonists if they bind without activating them and thereby block agonist effects, or inverse agonists if they reduce the receptor's basal activity. nih.gov This is often assessed in cellular systems by measuring the production of second messengers, such as cyclic AMP (cAMP), following receptor activation. preprints.org For beta-blockers, which are antagonists, the expectation is that they will not stimulate cAMP production but will block the cAMP increase caused by an agonist like isoproterenol.

Detailed studies on the intrinsic activity of this compound in cellular systems, such as cAMP accumulation assays, were not available in the reviewed scientific literature. Therefore, its classification as a neutral antagonist or a partial agonist remains to be explicitly determined through such functional assays.

Receptor Selectivity and Specificity Elucidation

Receptor selectivity refers to a drug's ability to bind preferentially to one receptor subtype over another (e.g., β1 vs. β2), while specificity refers to its ability to bind to a single class of receptors (e.g., beta-adrenoceptors) to the exclusion of others (e.g., alpha-adrenergic, muscarinic, or serotonin (B10506) receptors). preprints.org High specificity is crucial for minimizing off-target effects.

The primary selectivity data for this compound demonstrates its preference for β1- over β2-adrenoceptors. nih.gov However, comprehensive in vitro screening data detailing the binding affinity of this compound against a wider panel of different G-protein coupled receptors (GPCRs) and other potential off-targets were not found in the public literature. Such broad profiling is necessary to fully elucidate its specificity and predict its potential for interactions with other signaling pathways in the body.

Preclinical Pharmacokinetic and Biodistribution Investigations of 1 Fluorometoprolol in Vivo

Animal Model Selection and Methodological Considerations for Pharmacokinetic Research

The selection of an appropriate animal model is a critical first step in the preclinical evaluation of a new chemical entity. For pharmacokinetic research of compounds like 1'-Fluorometoprolol, rodent models, particularly rats, are frequently employed. The Wistar rat has been specifically utilized in in vivo evaluations of 1'-[18F]Fluorometoprolol. nih.gov

Methodological considerations for such research involve the synthesis of the radiolabeled compound, in this case, (+/-)-1'-[18F]Fluorometoprolol, which was prepared from desisopropylmetoprolol and [18F]fluoroisopropyl tosylate. nih.gov Following administration, the biodistribution and pharmacokinetic profile are typically assessed through techniques such as PET imaging and ex vivo analysis of tissues and plasma. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. For radiolabeled compounds, the measurement of radioactivity in various tissues over time provides crucial data on its distribution and clearance.

It is important to note that while rodent models are valuable, species differences in metabolism and protein binding can influence the pharmacokinetic profile of a drug. nih.gov Therefore, data from these models provide an initial understanding but require careful interpretation when extrapolating to humans.

Systemic Exposure and Absorption Kinetics in Preclinical Models

Detailed information regarding the systemic exposure and absorption kinetics of this compound in preclinical models is not extensively available in published literature. Studies on related fluorinated β-blockers, such as a fluorinated derivative of toliprolol (B1683198), have been conducted in male Sprague-Dawley rats. acs.org For these related compounds, pharmacokinetic parameters are typically determined following intravenous administration to characterize their systemic behavior.

Generally, for β-blockers, absorption from the gastrointestinal tract occurs via passive diffusion and is not typically stereoselective. mdpi.com However, the systemic availability of orally administered β-blockers can be influenced by first-pass metabolism in the liver. mdpi.com For this compound, which has been evaluated via intravenous injection in preclinical studies, the initial systemic exposure is immediate. nih.gov The subsequent plasma concentration profile would be determined by its distribution to tissues and its elimination from the body. Specific quantitative data on parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC) for this compound are not readily found in the available scientific literature.

Tissue Distribution and Organ Uptake Studies of 1'-[18F]Fluorometoprolol

The tissue distribution of a radiotracer is fundamental to its potential utility in diagnostic imaging. For 1'-[18F]Fluorometoprolol, in vivo experiments have been performed in Wistar rats to assess its distribution. nih.gov

The ability of a compound to cross the blood-brain barrier is a key characteristic for potential neuroimaging agents. Studies on a fluorinated toliprolol derivative, a compound structurally related to this compound, have shown that while there is initial uptake in the brain of Sprague-Dawley rats, there is also an excessively rapid washout, which may limit its utility for cerebral PET imaging. acs.org Specifically, at 5 minutes post-injection, these related tracers showed good brain uptake, with values between 0.8% and 1.3% of the injected dose per gram of wet tissue in all brain regions. acs.org However, detailed kinetic studies of this compound in the central nervous system have not been reported. For the related compound (S)-1'-[18F]fluorocarazolol, uptake in the brain has been observed to delineate gray matter, with high uptake in regions like the posterior cingulate and striatum. nih.gov

Table 1: Qualitative Brain Kinetics of a Related Fluorinated β-Blocker

| Parameter | Finding |

|---|---|

| Initial Brain Uptake | Good |

Note: This data is for a related fluorinated toliprolol derivative, not this compound.

As a metoprolol (B1676517) analog, the myocardial uptake of this compound is of significant interest. In vivo experiments with (+/-)-1'-[18F]Fluorometoprolol in Wistar rats revealed almost no receptor-mediated uptake in the heart. nih.gov This was attributed to the potentially insufficient affinity of the compound for β1-adrenoceptors to allow for successful imaging. nih.gov This is in contrast to some other fluorinated β-blockers like (S)-1'-[18F]fluorocarazolol, which has shown uptake in the heart that could be blocked by pretreatment with other β-blockers, indicating receptor-specific binding. nih.gov For a fluorinated toliprolol derivative, heart uptake was minimal, with a whole heart uptake of 0.59% and 0.51% of the injected dose per gram for the (2S) and (2R) enantiomers, respectively, at 5 minutes post-injection. acs.org

Table 2: Qualitative Myocardial Uptake of 1'-[18F]Fluorometoprolol

| Parameter | Finding in Wistar Rats |

|---|---|

| Receptor-Mediated Uptake | Almost none observed |

Ex Vivo Biodistribution Profiling and Clearance Dynamics

Ex vivo biodistribution studies involve the dissection of tissues at various time points after the administration of a radiolabeled compound to quantify its concentration in different organs. While detailed quantitative ex vivo biodistribution data for this compound is not available in the literature, the general findings from in vivo imaging studies provide some insights. The study by de Groot et al. (1993) indicated that while the compound has a similar in vitro affinity to β-adrenoceptors as metoprolol, its in vivo behavior in the heart was not promising for imaging. nih.gov This suggests that the compound is distributed to various tissues but does not accumulate to a high degree in the target organ (heart).

For other radiolabeled compounds, ex vivo studies typically provide data as a percentage of the injected dose per gram of tissue (%ID/g). For a related fluorinated toliprolol derivative, bone uptake was reported to be minimal. acs.org The clearance of this compound from the body has not been quantitatively described, but the rapid washout from the brain observed with a similar compound suggests that clearance from some tissues may be swift. acs.org

Table 3: General Biodistribution Characteristics of Fluorinated β-Blockers in Animal Models

| Tissue | General Uptake Profile |

|---|---|

| Heart | Low to minimal for some analogs |

| Brain | Initial uptake with rapid washout for some analogs |

Note: This table represents general findings for fluorinated beta-blockers and not specific quantitative data for this compound.

Enantiomeric Pharmacokinetic Differentiation in Animal Studies

Metoprolol is a chiral compound, and its enantiomers exhibit different pharmacological and pharmacokinetic properties. The β-blocking activity of most β-blockers resides primarily in the (S)-(-)-enantiomer. nih.govchapman.edu Pharmacokinetic parameters can also differ between enantiomers, although this is not always the case and varies between different β-blockers. nih.gov

For this compound, which was synthesized as a racemate ((+/-)-1'-[18F]Fluorometoprolol) in the key preclinical study, no specific investigations into the pharmacokinetic differentiation of its enantiomers have been published. nih.gov Studies on a racemic fluorinated toliprolol derivative showed no enantiomeric differentiation in plasma metabolism. acs.org For metoprolol itself, the renal clearance of its enantiomers shows a low degree of stereoselectivity. chapman.edu Generally, while the absorption of β-blockers is not stereoselective, metabolism and plasma protein binding can be, which may lead to different plasma concentrations of the enantiomers. mdpi.comualberta.ca Without specific studies on the enantiomers of this compound, it is not possible to definitively state how their pharmacokinetic profiles would differ in animal models.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1'-[18F]Fluorometoprolol |

| Metoprolol |

| Desisopropylmetoprolol |

| [18F]Fluoroisopropyl tosylate |

| Toliprolol |

| (S)-1'-[18F]fluorocarazolol |

| (+/-)-1'-[18F]Fluorometoprolol |

Metabolic Pathways and Enzymology of 1 Fluorometoprolol

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial in early drug development to predict a compound's fate in vivo. These assays typically utilize liver subcellular fractions like microsomes or intact cells such as hepatocytes, which contain a rich complement of drug-metabolizing enzymes. nih.govnih.gov The stability of a compound is often measured by its rate of disappearance over time, providing key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint). nih.govresearchgate.net

For 1'-Fluorometoprolol, specific experimental data from microsomal or hepatocyte stability assays are not extensively available in the public domain. However, the foundational principle of using fluorine substitution is to enhance metabolic stability. nih.govwashington.edu The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative attack by metabolic enzymes. nih.gov Given that the 1'-position of metoprolol (B1676517) is a known site for oxidation, placing a fluorine atom there is expected to decrease the rate of metabolism, leading to a longer half-life and lower intrinsic clearance compared to metoprolol.

Table 1: Expected Comparative In Vitro Metabolic Stability This table is illustrative, based on established principles of metabolic fluorination, as direct comparative experimental data for this compound was not found in the reviewed literature.

| Compound | Test System | Expected Half-Life (t½) | Expected Intrinsic Clearance (CLint) | Rationale |

| Metoprolol | Human Liver Microsomes | Shorter | Higher | Subject to oxidation at multiple sites, including α-hydroxylation. nih.gov |

| This compound | Human Liver Microsomes | Longer | Lower | Fluorine at the 1'-position is expected to block or reduce oxidation at that site. nih.govnih.gov |

Identification and Structural Elucidation of Metabolites of this compound

The metabolism of the parent drug, metoprolol, is well-characterized. The primary metabolic pathways are O-demethylation of the methoxyethyl side chain and α-hydroxylation of the N-isopropyl group, which is then further oxidized to a carboxylic acid metabolite. nih.govfrontiersin.org The identification and structural elucidation of metabolites are typically achieved using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

For this compound, the substitution of fluorine on the isopropyl group is designed to specifically block α-hydroxylation at that position. Consequently, the metabolic profile of this compound is expected to differ significantly from that of metoprolol. While α-hydroxymetoprolol would be absent or a very minor metabolite, other pathways may become more prominent. N-dealkylation is another established metabolic pathway for aryloxypropanolamine beta-blockers. wikipedia.org Therefore, metabolism would likely shift towards O-demethylation and potentially N-dealkylation.

Table 2: Known Metabolites of Metoprolol and Hypothesized Metabolites of this compound

| Parent Compound | Metabolite Name | Metabolic Pathway | Expected Status for this compound |

| Metoprolol | α-Hydroxymetoprolol | α-Hydroxylation | Blocked/Significantly Reduced |

| Metoprolol | O-Desmethylmetoprolol | O-Demethylation | Likely a major metabolite |

| Metoprolol | Carboxylic Acid Metabolite | Oxidation of α-hydroxymetoprolol | Blocked/Significantly Reduced |

| This compound | N-dealkylated this compound | N-Dealkylation | Potentially a more significant metabolite |

Characterization of Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, Fluorine-Specific Enzymes)

The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the Phase I metabolism of a vast number of drugs. nih.govnih.gov The metabolism of metoprolol is predominantly catalyzed by the polymorphic enzyme CYP2D6. researchgate.net This enzyme is responsible for both the O-demethylation and α-hydroxylation of metoprolol. researchgate.netacs.org

Given the structural similarity, CYP2D6 is highly likely to be the principal enzyme involved in the metabolism of this compound as well. There are no known "fluorine-specific enzymes" for this type of biotransformation; rather, the existing enzymatic systems, like CYPs, interact with the fluorinated substrate. The presence of the electronegative fluorine atom can influence how the molecule binds to the active site of the enzyme. Studies on fluorinated propranolol (B1214883) derivatives have shown that the degree of fluorination on the N-alkyl substituent is a determinant of the catalytic efficiency of CYP2D6. wikipedia.org This suggests that while CYP2D6 will metabolize this compound, the kinetics of this interaction (e.g., binding affinity, rate of turnover) will be altered compared to metoprolol.

Comparative Metabolic Fate of Enantiomers of this compound

Metoprolol is administered as a racemic mixture of (R)- and (S)-enantiomers. Its metabolism exhibits stereoselectivity; studies in human liver microsomes show slight enantioselectivity in both O-demethylation and α-hydroxylation. nih.gov In human subjects, preferential O-demethylation of the (R)-enantiomer of metoprolol has been observed. nih.gov

Influence of Fluorine Substitution on Metabolic Transformations and Pathways

The substitution of a hydrogen atom with fluorine at the 1'-position of the N-isopropyl group has a profound and targeted influence on the metabolic pathways of metoprolol. The primary effect is the blocking of the α-hydroxylation pathway. nih.govwashington.edu The high strength of the C-F bond makes it resistant to enzymatic cleavage by CYP450 monooxygenases, which readily oxidize the analogous C-H bond in metoprolol. nih.gov

This metabolic "blocking" can have several consequences:

Shunting of Metabolic Pathways : With α-hydroxylation inhibited, the metabolic burden shifts to other available sites on the molecule. This would likely enhance the relative importance of pathways such as O-demethylation and N-dealkylation. wikipedia.org

Altered Metabolite Profile : The urinary and plasma metabolite profile of an individual administered this compound would be expected to show a marked reduction or absence of α-hydroxymetoprolol and its subsequent carboxylic acid derivative, with a corresponding increase in the proportion of O-desmethylmetoprolol compared to what is seen after a dose of metoprolol. nih.gov

In essence, the strategic placement of a fluorine atom serves to redirect the metabolic fate of the molecule, a common strategy in medicinal chemistry to improve a drug's pharmacokinetic properties. washington.edu

Molecular Modeling and Computational Studies of 1 Fluorometoprolol

Ligand-Receptor Interaction Modeling

Modeling the interaction between a ligand like 1'-Fluorometoprolol and its receptor is fundamental to understanding its pharmacological effect. These models provide a static, yet insightful, snapshot of the binding event.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For this compound, docking simulations are performed using the three-dimensional structures of beta-adrenergic receptors (β-ARs), such as the β1- and β2-adrenoceptors. researchgate.netmdpi.com The process involves placing the flexible 3D structure of this compound into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com

Experimental data indicates that this compound exhibits a binding affinity for beta-adrenoceptors of approximately 0.3 microMolar and possesses a higher selectivity ratio for β1- over β2-adrenoceptors when compared to its parent compound, metoprolol (B1676517) (a selectivity ratio of 48.6 vs. 30.7). nih.gov Docking studies aim to provide a structural rationale for this affinity and selectivity. The results of these simulations typically include a predicted binding pose and a calculated binding energy, which serves as an estimate of the binding affinity. frontiersin.org

Table 1: Example Parameters for Molecular Docking of this compound

| Parameter | Description | Example Value/Software |

| Receptor Structure | PDB code of the target beta-adrenoceptor crystal structure. | e.g., 4G08 (Human β1-AR) |

| Ligand Structure | 3D coordinates of this compound, often energy-minimized. | Generated from SMILES: CC(CF)NCC(COC1=CC=C(C=C1)CCOC)O nih.gov |

| Docking Software | Program used to perform the docking simulation. | AutoDock, Schrödinger Suite (Glide), MOE researchgate.netnjppp.com |

| Binding Site Definition | Specifies the region of the receptor where the ligand is expected to bind. | A sphere defined around a co-crystallized ligand or key residues. |

| Scoring Function | Algorithm used to rank the docked poses and estimate binding affinity. | e.g., MolDock Score, GlideScore, ΔG binding energy (kcal/mol) |

Post-docking analysis focuses on identifying the specific amino acid residues within the beta-adrenoceptor binding pocket that interact with this compound. Beta-blockers of the aryloxypropanolamine class, to which this compound belongs, typically form a set of conserved interactions. acs.org

Key interactions expected for this compound would involve:

Hydrogen Bonds: The secondary amine and the hydroxyl group on the propanolamine (B44665) side chain are crucial for forming hydrogen bonds with serine residues in transmembrane helix 5 and an aspartate residue in transmembrane helix 3 of the receptor.

Hydrophobic Interactions: The aromatic ring of the phenoxy group interacts with hydrophobic pockets within the receptor, involving residues from various transmembrane helices.

The introduction of the fluorine atom in the isopropyl group is a key structural modification. Analysis of the binding pose would seek to understand how this substitution influences local interactions, potentially through altered electronics or by forming specific contacts, which could explain the observed increase in β1-selectivity. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound in a β1-Adrenoceptor Model

| Interacting Group of this compound | Receptor Residue (Example) | Type of Interaction |

| Propanolamine -OH group | Serine (e.g., Ser212) | Hydrogen Bond (Donor/Acceptor) |

| Propanolamine -NH- group | Aspartate (e.g., Asp121) | Ionic/Hydrogen Bond |

| Phenoxy Ether Oxygen | Asparagine (e.g., Asn329) | Hydrogen Bond (Acceptor) |

| Aromatic Ring | Phenylalanine, Tryptophan | π-π Stacking / Hydrophobic |

| Fluoroisopropyl Group | Valine, Leucine | Hydrophobic / van der Waals |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules. youtube.comchemcomp.com

For this compound, an MD simulation would typically start with the best-docked pose within the beta-adrenoceptor structure. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation, governed by a chosen force field (e.g., AMBER, CHARMM), would be run for tens to hundreds of nanoseconds. researchgate.net Analysis of the MD trajectory can confirm if the key interactions identified in docking are stable over time, reveal conformational changes in the receptor upon binding, and calculate more accurate binding free energies. youtube.com

Quantitative Structure-Activity Relationships (QSAR) and Structure-Binding Relationships (QSBR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Binding Relationship (QSBR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or binding affinity. nih.gov

A QSAR/QSBR study involving this compound would require a dataset of structurally related analogues along with their experimentally determined binding affinities for β1- and β2-adrenoceptors. nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to generate an equation that links these descriptors to the observed activity. nih.gov

The resulting model can be used to:

Predict the activity of new, unsynthesized compounds.

Understand which structural features are most important for activity and selectivity. For instance, a model could quantify the contribution of the fluorine atom to the binding affinity.

Table 3: Example Molecular Descriptors for a QSAR Study of Beta-Blockers

| Descriptor Class | Specific Descriptor Example | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, Reactivity |

| Steric / Topological | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity |

| 3D-QSAR Fields | Steric and Electrostatic Fields (e.g., CoMFA) | 3D spatial properties |

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity

Electronic structure calculations, particularly Density Functional Theory (DFT), are used to investigate the quantum mechanical properties of a molecule. wikipedia.org DFT calculations are performed on the this compound molecule to understand its intrinsic properties, which ultimately govern its intermolecular interactions. stackexchange.com

These calculations can determine:

Optimized Molecular Geometry: The lowest energy, most stable 3D structure of the isolated molecule.

Electron Density Distribution: Visualized through molecular electrostatic potential (MEP) maps, which show electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for identifying sites for hydrogen bonding and other electrostatic interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

For this compound, DFT calculations can precisely quantify the electronic effect of the fluorine substitution, explaining how it modulates the charge distribution across the molecule and influences its interaction with receptor residues. These calculations provide a fundamental, physics-based understanding that underpins the observations from docking and QSAR studies. molpro.net

Advanced Analytical Methodologies for 1 Fluorometoprolol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of 1'-Fluorometoprolol, enabling its separation from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and quantification of this compound in various matrices. ijpcbs.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for metoprolol (B1676517) and its analogs. A typical RP-HPLC method for this compound would likely utilize a C18 column, which provides excellent separation for moderately polar compounds. core.ac.ukscispace.com

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common mobile phase for related compounds like metoprolol consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer. core.ac.ukuniwa.grasianpubs.org The pH of the buffer is adjusted to ensure the analyte is in a single ionic form, typically protonated, to achieve sharp and symmetrical peaks. For instance, a mobile phase of acetonitrile and potassium phosphate buffer (pH 3.0) in a 60:40 v/v ratio has been used for metoprolol analysis. innovareacademics.in Another method for metoprolol succinate (B1194679) employed a mobile phase of ammonium acetate buffer, acetonitrile, and acetic acid (84:15:1 v/v/v) with the pH adjusted to 3.8. uniwa.gr

The flow rate is generally maintained at a constant rate, for example, 1.0 ml/min, to ensure reproducible retention times. core.ac.ukuniwa.gr Detection is most commonly performed using a UV detector, as the aromatic ring in this compound provides a chromophore that absorbs UV light. thermofisher.com The detection wavelength is selected based on the UV spectrum of the compound to maximize sensitivity. Wavelengths such as 222 nm, 225 nm, 262 nm, and 280 nm have been utilized for the analysis of metoprolol and its formulations. core.ac.ukuniwa.grasianpubs.orginnovareacademics.in The choice of wavelength can impact the sensitivity and selectivity of the method.

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and specific for its intended purpose. uniwa.gr

Table 1: Illustrative HPLC Parameters for this compound Analysis (Based on Metoprolol Data)

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Phosphate Buffer (e.g., 60:40 v/v, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient (e.g., 25 °C) |

Chiral Chromatography for Enantiomeric Purity and Separation

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and the determination of enantiomeric purity are critical. nih.gov Chiral chromatography, particularly chiral HPLC, is the primary technique for this purpose. sigmaaldrich.com

Direct chiral separation is often achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) (e.g., Chiralcel® OD-H) or amylose (B160209) (e.g., Chiralpak® AD-H), are widely used for the resolution of beta-blocker enantiomers. nih.govresearchgate.net For instance, a Chirobiotic T bonded phase column has been successfully used for the direct separation of metoprolol enantiomers and its diastereomeric metabolites. sigmaaldrich.com Another approach involves a CHIRALCEL OD-RH column for the separation of metoprolol and its metabolite enantiomers in urine. researchgate.net Supercritical fluid chromatography (SFC) with a Chiralpak® IB-3 column has also been shown to be effective for the rapid chiral separation of metoprolol and related compounds. diva-portal.org

The mobile phase for chiral separations often consists of a non-polar organic solvent like n-hexane mixed with an alcohol modifier such as ethanol (B145695) or isopropanol, and a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov For example, a mobile phase of acetonitrile-methanol-methylene chloride-glacial acetic acid-triethylamine (56:30:14:2:2, v/v) was used with a Chirobiotic T column for metoprolol enantiomers. sigmaaldrich.com

The detection of the separated enantiomers is typically carried out using UV or fluorescence detectors. Fluorescence detection can offer higher sensitivity, with excitation and emission wavelengths set appropriately for the analyte, such as 225 nm and 310 nm, respectively, for metoprolol. sigmaaldrich.com

Table 2: Example Chiral HPLC Conditions for Beta-Blocker Enantioseparation

| Parameter | Typical Value/Condition |

| Column | Chiralpak® AD-H or Chirobiotic T |

| Mobile Phase | n-hexane/ethanol/diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 225 nm, Em: 310 nm) or UV |

| Temperature | Ambient |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts (δ) of the protons in this compound would be characteristic of the aromatic, ether, alcohol, amine, and fluorinated alkyl moieties.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicative of its hybridization and the nature of the atoms attached to it.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment and can provide direct confirmation of the fluorination position. ucsb.edunih.gov The large chemical shift range of ¹⁹F NMR (around 800 ppm) minimizes signal overlap. wikipedia.org The coupling between ¹⁹F and neighboring ¹H nuclei (¹⁹F-¹H coupling) would result in splitting of the signals in both the ¹⁹F and ¹H spectra, providing further structural information. wikipedia.org

Table 3: Predicted NMR Data Characteristics for this compound

| Nucleus | Expected Information |

| ¹H | Signals for aromatic, methoxyethyl, propanol, and fluoroisopropyl protons. Coupling patterns would confirm connectivity. |

| ¹³C | Distinct signals for each of the 15 carbons, with chemical shifts indicating aromatic, ether, alcohol, and alkyl environments. |

| ¹⁹F | A characteristic signal for the fluorine atom, with its chemical shift confirming its position on the isopropyl group. Coupling to adjacent protons would be observed. |

Mass Spectrometry (MS) for Molecular Weight, Fragmentation, and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

The molecular formula of this compound is C₁₅H₂₄FNO₃. Its exact mass can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which would typically produce a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of product ions. The fragmentation pathway of this compound is expected to be similar to that of metoprolol and its fluorinated analogs. pluscommunication.euresearchgate.netucl.ac.befrontiersin.org Key fragmentation pathways for metoprolol include the loss of the isopropylamine (B41738) side chain and cleavage of the ether bond. pluscommunication.euucl.ac.be For this compound, characteristic fragment ions would arise from similar cleavages, with the fluorine atom influencing the fragmentation pattern. The presence of fluorine would be evident in the mass of the fragments containing the fluoroisopropyl group.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed) | Description |

| 286 | [M+H]⁺ (Protonated molecule) |

| 268 | Loss of H₂O (water) from the hydroxyl group. |

| 226 | Loss of propene from the isopropyl group. |

| 191 | Loss of the entire fluoroisopropylamine side chain. |

| 151 | Fragment corresponding to the 4-(2-methoxyethyl)phenol (B22458) moiety. |

Radiometric Detection and Imaging Principles in Preclinical Research

Radiometric techniques are crucial in preclinical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and for in vivo imaging. nih.govopenmedscience.com Given that this compound contains a fluorine atom, it is an ideal candidate for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging. nih.gov

PET is a non-invasive imaging technique that allows for the three-dimensional visualization and quantification of radiolabeled molecules in living subjects. nih.gov For preclinical research, this compound would be synthesized with ¹⁸F ([¹⁸F]this compound). Following administration to an animal model, the distribution and accumulation of the radiotracer in various organs and tissues can be monitored over time using a PET scanner. nih.govsnmjournals.orgresearchgate.netsnmjournals.org This provides valuable information on the pharmacokinetics and target engagement of the compound. For example, PET imaging with ¹⁸F-labeled beta-blockers has been used to assess their uptake in the heart. nih.gov

In drug metabolism studies, compounds can be labeled with radioactive isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). openmedscience.comnih.gov After administration of the radiolabeled compound, biological samples (e.g., plasma, urine, feces) are analyzed. The radioactivity allows for the detection of the parent drug and all of its metabolites, regardless of their structure. nih.gov HPLC coupled with a radioactivity detector is a powerful method for separating and quantifying the parent drug and its radiolabeled metabolites. nih.govdrugdiscoverytrends.com This provides a complete picture of the metabolic fate of the drug.

Validation of Analytical Procedures for Research Applications (e.g., Specificity, Linearity, Precision)

The validation of an analytical method is a critical process in pharmaceutical research and development. It provides documented evidence that a procedure is suitable for its intended purpose, ensuring the reliability, consistency, and accuracy of analytical results. For a research compound like this compound, robust analytical method validation is essential for its characterization, stability testing, and quantification in various matrices. The validation process examines several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). globalresearchonline.netpnrjournal.com

While specific research findings on the analytical validation of this compound are not extensively available in public literature, this section describes the standard methodologies and acceptance criteria for specificity, linearity, and precision that would be applied. The data presented in the tables are illustrative examples based on typical validation results for similar small molecule drugs analyzed by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Specificity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. globalresearchonline.net These could include impurities, degradation products, or matrix components. For this compound, a specific method would be able to distinguish it from its parent compound, metoprolol, other related substances, and any components from a sample matrix (e.g., plasma, tissue homogenate).

The specificity of a chromatographic method is typically demonstrated by showing that the analyte's peak is well-resolved from other potential peaks. This is often achieved by analyzing blank samples, samples spiked with this compound, and samples containing potential interfering substances. In forced degradation studies, samples of this compound would be exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. A specific method must be able to separate the intact this compound from these degradants.

Illustrative Example: Specificity Results

The data in this table is for illustrative purposes only, as specific experimental results for this compound were not found in publicly available literature.

| Sample Type | Retention Time of this compound (minutes) | Interference at Retention Time | Resolution from Nearest Peak |

| Blank Matrix | Not Applicable | No peak detected | Not Applicable |

| This compound Standard | 4.52 | Not Applicable | > 2.0 |

| Spiked with Metoprolol | 4.51 | No | 3.1 |

| Spiked with Degradation Products | 4.53 | No | > 2.0 |

Linearity

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is fundamental for accurate quantification. A linearity study for this compound would involve preparing a series of standard solutions at different concentrations. According to ICH guidelines, a minimum of five concentrations is typically recommended to establish linearity. europa.eu

The analytical response (e.g., peak area in HPLC) is plotted against the concentration of this compound, and a linear regression analysis is performed. The key statistical outputs are the correlation coefficient (r) or coefficient of determination (r²), the y-intercept, and the slope of the regression line.

Illustrative Example: Linearity of this compound Analysis

The data in this table is for illustrative purposes only, as specific experimental results for this compound were not found in publicly available literature.

| Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 2,530 |

| 5.0 | 12,650 |

| 25.0 | 63,200 |

| 100.0 | 251,800 |

| 250.0 | 629,500 |

| 500.0 | 1,255,000 |

Linearity Analysis Results

Range: 1.0 - 500.0 ng/mL

Correlation Coefficient (r²): > 0.999

Regression Equation: y = 2510x + 150

An r² value greater than 0.99 is generally considered evidence of a strong linear relationship for most applications. demarcheiso17025.com

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is a measure of the random error of a method and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels:

Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. europa.eu

Reproducibility: Expresses the precision between different laboratories (inter-laboratory studies).

For the validation of a this compound assay, precision would be assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations within the linear range.

Illustrative Example: Intra- and Inter-Assay Precision for this compound

The data in this table is for illustrative purposes only, as specific experimental results for this compound were not found in publicly available literature.

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (n=6) | Inter-Assay Precision (n=18, 3 runs) |

| Mean Conc. ± SD (ng/mL) | RSD (%) | ||

| Low | 3.0 | 2.95 ± 0.12 | 4.1 |

| Medium | 75.0 | 76.1 ± 2.21 | 2.9 |

| High | 400.0 | 395.8 ± 9.89 | 2.5 |

For bioanalytical methods, an RSD of ≤15% is generally acceptable for precision, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. globalresearchonline.net

Future Perspectives in 1 Fluorometoprolol Research

Design and Synthesis of Next-Generation Fluorinated Beta-Blocker Analogs for Specific Research Applications

The future design and synthesis of analogs based on the 1'-fluorometoprolol scaffold will be driven by the need for highly specific molecular tools for research. This involves moving beyond simple bioisosteric replacement of a hydrogen or hydroxyl group with fluorine and exploring more complex fluorinated motifs to fine-tune pharmacological profiles. nih.govnih.gov The objective is to create a new generation of fluorinated beta-blockers with enhanced receptor subtype selectivity, tailored pharmacokinetic properties, or functionalities for specific imaging applications.

Advancements in synthetic methodologies are crucial for this endeavor. jmedchem.com Modern techniques allow for the precise and selective introduction of fluorine and fluorine-containing groups into complex organic molecules. nih.govnus.edu.sg These methods provide the necessary tools to create a diverse library of this compound analogs, incorporating various fluorinated substituents at different positions. For instance, the synthesis of analogs with trifluoromethyl or other fluoroalkyl groups could significantly alter properties like lipophilicity and metabolic stability. nih.gov

Key research applications for these next-generation compounds include:

Probes for Receptor Subtypes: Designing analogs with exceptionally high selectivity for β1-, β2-, or even the less-explored β3-adrenoceptor subtypes.

Metabolic Probes: Synthesizing derivatives where fluorine is strategically placed to block known sites of metabolism, thereby prolonging the compound's action and helping to study the metabolic pathways of beta-blockers. nih.govnih.gov

PET Imaging Agents: While 1'-[¹⁸F]fluorometoprolol itself showed limitations for in vivo imaging due to insufficient affinity, the fluoroisopropyl group is considered a suitable component for developing future [¹⁸F]-labeled ligands with higher affinity for β1-adrenoceptors. nih.govrug.nl

The synthesis of these novel compounds will rely on a combination of classical organic synthesis and innovative fluorination chemistry, enabling the creation of sophisticated molecular probes to explore the intricacies of the adrenergic system. jmedchem.combeilstein-journals.org

Elucidation of Comprehensive Structure-Binding and Structure-Function Relationships in Adrenoceptor Pharmacology

A critical area of future research is the detailed investigation of how the introduction of fluorine into the metoprolol (B1676517) structure influences its interaction with adrenergic receptors at a molecular level. Understanding these structure-binding relationships (SBR) and structure-function relationships (SFR) is fundamental to rational drug design. nih.govresearchgate.net The unique properties of fluorine, such as its high electronegativity and small size, can lead to profound changes in a molecule's electronic distribution, pKa, and conformation, all of which affect receptor binding and activation. tandfonline.commdpi.com

Key questions to be addressed include:

Binding Affinity and Selectivity: How does the position and nature of fluorine substitution on the metoprolol framework affect its binding affinity and selectivity for β1- versus β2-adrenoceptors? Initial data shows that this compound has a slightly higher β1/β2 selectivity ratio than metoprolol itself. nih.govrug.nl Further studies with a wider range of analogs are needed to establish clear trends.

Molecular Interactions: What specific non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) does the fluorine atom engage in within the receptor's binding pocket? researchgate.net High-resolution structural techniques, such as cryo-electron microscopy, combined with computational docking simulations, can provide detailed atomic-level insights into these interactions. nih.govmdpi.com

Functional Outcomes: Does fluorination alter the functional response of the receptor? For instance, it is important to determine if fluorinated analogs act as full antagonists, partial agonists, or biased ligands, and how this is influenced by the specific substitution pattern.

A systematic approach, involving the synthesis of a matrix of analogs and their characterization in radioligand binding assays and functional cell-based assays, will be essential. nih.gov This will allow for the construction of comprehensive SBR and SFR models, guiding the future design of fluorinated beta-blockers with desired pharmacological profiles.

| Compound | β1-Adrenoceptor Affinity (Kᵢ, μM) | β2-Adrenoceptor Affinity (Kᵢ, μM) | β1/β2 Selectivity Ratio |

|---|---|---|---|

| Metoprolol | ~0.3 | Data Not Specified | 30.7 |

| This compound | ~0.3 | Data Not Specified | 48.6 |

Data derived from in vitro assays as reported in literature. nih.govrug.nl The table highlights the slightly enhanced β1-selectivity of this compound compared to its parent compound.

Development of Innovative Preclinical Models for Advanced Pharmacological Evaluation

The translation of in vitro findings to in vivo efficacy is a major challenge in drug development. pharmafeatures.com Future research on this compound and its analogs will benefit immensely from the development and application of innovative preclinical models that more accurately recapitulate human physiology and disease states. Traditional preclinical research has heavily relied on small animal models, which have limitations due to biological differences with humans. pharmafeatures.combiobide.com

The field is evolving towards more sophisticated and human-relevant models: harvard.edu

Human-Based Cell Models: The use of human induced pluripotent stem cells (iPSCs) to generate specific cell types like cardiomyocytes allows for testing the effects of beta-blocker analogs on human heart cells in vitro. biobide.comnih.gov

Organoids and 3D Cell Cultures: These models provide a more physiologically relevant environment than standard 2D cell cultures by mimicking the three-dimensional structure of tissues and organs. pharmafeatures.comtowardshealthcare.com

Organs-on-a-Chip: These microphysiological systems are designed to replicate key functions of human organs, such as the heart or liver, on a microfluidic chip. biobide.comharvard.edu They offer a way to test drug metabolism, efficacy, and toxicity in a context that closely resembles human physiology. pharmafeatures.comnih.gov

Advanced Animal Models: While reducing reliance on animal testing is a goal, the development of more refined animal models, such as "humanized" mice or larger animal models of cardiovascular disease, remains important for understanding systemic effects. nih.govpnas.orgfrontiersin.org For instance, mouse models of severe heart failure have been instrumental in studying the synergistic effects of beta-blocker therapy. pnas.org

The integration of these advanced models will provide a more comprehensive and predictive platform for evaluating the pharmacological properties of new fluorinated beta-blockers, potentially reducing the high attrition rates seen in clinical trials. pharmafeatures.comharvard.edu Artificial intelligence (AI) is also poised to play a significant role by accelerating data analysis from these complex models and enhancing predictive capabilities in drug discovery. towardshealthcare.com

Contribution to Fundamental Understanding of Fluorine Effects in Medicinal Chemistry and Radiopharmaceutical Sciences

Beyond its specific application as a beta-blocker, this compound serves as an important case study for understanding the broader role of fluorine in drug design. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net Systematic studies of this compound and its analogs can provide valuable data on how fluorine substitution impacts key parameters.

| Property Modified | General Effect of Fluorination | Relevance to this compound Research |

|---|---|---|

| Metabolic Stability | Blocks sites of metabolic oxidation due to the strength of the C-F bond. nih.govnih.gov | Can prolong the half-life of beta-blockers and reduce the formation of active metabolites. nih.gov |

| Binding Affinity | Can increase binding affinity through favorable electrostatic or hydrophobic interactions with the receptor. tandfonline.comresearchgate.net | Potential to develop beta-blockers with higher potency. |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and bioavailability. nih.govmdpi.com | Modulating this property can optimize the absorption and distribution of the drug. |

| pKa | The high electronegativity of fluorine can lower the pKa of nearby basic groups (e.g., amines). nih.govmdpi.com | Can alter the ionization state of the drug at physiological pH, affecting receptor interaction and cell penetration. |

In radiopharmaceutical sciences, the use of the positron-emitting isotope fluorine-18 (B77423) is a cornerstone of PET imaging. nih.govrsc.org The development of ¹⁸F-labeled ligands like 1'-[¹⁸F]fluorometoprolol, even if not immediately successful for imaging, contributes to the collective knowledge base. nih.gov Research into the synthesis and in vivo stability of such tracers provides valuable lessons for the design of future PET radiopharmaceuticals. rug.nlnih.gov For example, the low bone uptake observed with 1'-[¹⁸F]fluorometoprolol suggested good in vivo stability of the C-¹⁸F bond, an encouraging finding for the use of the fluoroisopropyl group in other radiotracers. rug.nl Continued research in this area will refine the strategies for creating effective ¹⁸F-labeled probes for imaging a wide range of biological targets.

Q & A

Q. Which statistical methods address heterogeneity in receptor binding data across studies?

- Approach : Meta-analysis using random-effects models to account for inter-study variability (e.g., RevMan software). Assess publication bias via funnel plots .

- Reporting : Adhere to PRISMA guidelines for transparency in data inclusion/exclusion criteria .

Q. How to correlate in vitro binding data with in vivo PET imaging outcomes?

- Strategy :

Q. What protocols ensure reproducibility in longitudinal studies assessing this compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.